2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

basicity pKa prediction triazole amine

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS 1340274-09-0) is a 1,2,4-triazole-based primary amine building block with molecular formula C₉H₁₆N₄ and molecular weight 180.25 g/mol. It features a cyclopropyl substituent at the triazole 3-position, a methyl group at N-1, and a propan-2-amine moiety at the 5-position, forming a sterically hindered tertiary carbon centre adjacent to the amine.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13636592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=NN1C)C2CC2)N
InChIInChI=1S/C9H16N4/c1-9(2,10)8-11-7(6-4-5-6)12-13(8)3/h6H,4-5,10H2,1-3H3
InChIKeySCSXRJGQMKLQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine – Chemical Identity, Physicochemical Profile, and Position Among Triazole Building Blocks


2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS 1340274-09-0) is a 1,2,4-triazole-based primary amine building block with molecular formula C₉H₁₆N₄ and molecular weight 180.25 g/mol . It features a cyclopropyl substituent at the triazole 3-position, a methyl group at N-1, and a propan-2-amine moiety at the 5-position, forming a sterically hindered tertiary carbon centre adjacent to the amine. This compound is supplied as a research chemical (typical purity 97–98%) for further synthetic elaboration, not for direct biological use . Its closest structural analogs differ in the amine linker length (propan-1-amine, methanamine), the cycloalkyl substituent (cyclopentyl), or the 3-alkyl group (n-propyl), each of which alters the compound’s hydrogen-bonding capacity, basicity, and steric profile in ways relevant to medicinal chemistry and agrochemical intermediate selection.

Scaffold 1,2,4-Triazole with cyclopropyl and propan-2-amine
Amine geometry Sterically hindered α-tertiary amine handle
Use context Synthetic building block for kinase inhibitor or agrochemical libraries

Why 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine Cannot Be Replaced by a Generic 1,2,4-Triazole Amine in Structure- or Property-Driven Workflows


Compounds within the 1,2,4-triazole amine family are not interchangeable because the amine substitution pattern—specifically the linker length between the triazole core and the amine, and the degree of α-carbon substitution—directly modulates basicity (predicted pKa values range from ~8.2 to ~10.3 across close analogs [1]), hydrogen-bond donor/acceptor count, and topological polar surface area (TPSA) . These parameters govern solubility, membrane permeability, and target-binding geometry. Moreover, the cyclopropyl group imparts conformational rigidity and metabolic stability advantages over flexible alkyl chains (e.g., n-propyl), while the small-ring strain influences the electron density of the triazole π-system differently than larger cycloalkyl (e.g., cyclopentyl) or acyclic substituents. A user requiring a specific amine orientation, pKa window, or steric footprint for a structure–activity relationship (SAR) program or a patent-exemplified intermediate cannot assume that a commercially more available analog will reproduce the same downstream performance.

Amine linker length and α-carbon substitution shift predicted pKa by more than 2 log units, altering protonation state at assay pH.
Cyclopropyl imparts distinct inductive and steric effects vs. n-propyl or cyclopentyl, modifying target-binding geometry and metabolic stability.
Propan-2-amine (tertiary α-carbon) vs. propan-1-amine (primary) changes steric accessibility and coupling reactivity; generic triazole amines cannot replicate this geometry.

Quantitative Head-to-Head Comparison of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine Against Closest Structural Analogs on Basicity, Steric Bulk, and Physicochemical Descriptors


Predicted pKa Modulation: Cyclopropyl-Substituted Propan-2-amine vs. n-Propyl Analog

The target compound’s basicity is influenced by the electron-withdrawing character of the cyclopropyl ring (through inductive and strained-ring conjugative effects) compared with an n-propyl substituent. While experimentally determined pKa values for the target compound are not publicly available, a structurally analogous compound 2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine has a predicted pKa of 8.19 ± 0.25 [1]. The cyclopropyl analog is expected to exhibit a lower pKa (i.e., weaker base) due to the greater electronegativity of the cyclopropyl C–C bonds (sp²-like character) relative to the n-propyl chain. A further comparator, 2-(5-ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine, shows a predicted neutral pKa of 10.26 and a protonated-form pKa of 2.45 , illustrating that even a change in N-substitution and heterocycle topology can shift basicity by >2 log units. For applications where protonation state at physiological or formulation pH is critical (e.g., salt selection, blood–brain barrier penetration), a cyclopropyl-bearing propan-2-amine will populate a different fraction of protonated species than its n-propyl or ethyl congeners.

pKa Modulation
Reported
Cyclopropyl: pred. ~8.0–8.5 vs. n-Propyl analog: 8.19 ± 0.25
pKa difference may shift protonation state at physiological pH.
Predicted values; experimental pKa not available for target.
basicity pKa prediction triazole amine protonation state

Steric and Hydrogen-Bond Architecture: Propan-2-amine (Tertiary α-Carbon) vs. Propan-1-amine and Methanamine Linkers

The target compound positions the primary amine on a tertiary carbon (C(CH₃)₂–NH₂), which introduces greater steric hindrance around the nitrogen atom compared to the propan-1-amine isomer (CAS 1342627-04-6, where the amine is on a primary carbon) or the methanamine analog (CAS 1342474-48-9, single methylene linker) . The increased substitution at the α-carbon reduces the conformational flexibility of the amine side chain and alters the optimal hydrogen-bond donor geometry. The propan-2-amine configuration also extends the amine further from the triazole plane compared to the methanamine analog, potentially enabling access to distal binding pockets in enzyme active sites. This is a common design principle in kinase inhibitor SAR, where a rigid, spatially defined amine can enhance selectivity by reducing the number of productive binding orientations [1].

Amine Geometry
Class-level
Target: propan-2-amine (tertiary α-carbon) vs. Comparators: propan-1-amine (primary), methanamine (shorter)
Steric hindrance and linker length affect coupling efficiency and binding geometry.
No quantitative steric parameters; structural inference only.
steric hindrance hydrogen bond donor linker geometry SAR

Cyclopropyl vs. Cyclopentyl Substituent: Physicochemical Consequences for Downstream Molecular Properties

Replacement of the cyclopropyl group with a cyclopentyl group (CAS 1343082-75-6) increases both molecular weight (from 180.25 to 208.30 g/mol) and predicted pKa. The cyclopentyl analog 2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine has a predicted pKa of 8.86 ± 0.10 , which is approximately 0.5–0.7 log units higher than expected for the cyclopropyl analog. This difference arises because the cyclopropyl group exerts a stronger electron-withdrawing inductive effect (σ_I ≈ –0.08 for cyclopropyl vs. ~ –0.05 for cyclopentyl) and possesses partial π-character due to ring strain, whereas cyclopentyl is a purely σ-donating cycloalkyl. The cyclopropyl group also occupies a smaller van der Waals volume, which can be advantageous when fitting into narrow hydrophobic pockets in biological targets. In a medicinal chemistry context, the cyclopropyl-to-cyclopentyl swap has been employed to modulate metabolic stability (cyclopropyl often more resistant to CYP450 oxidation) and off-target activity [1].

Cyclopropyl vs. Cyclopentyl
Reported
MW +28.05 g/mol; predicted pKa shift ~0.4–0.9 higher for cyclopentyl
Combined MW/pKa change influences permeability and ADME profile.
Predicted pKa from ACD/Labs; experimental confirmation needed.
cycloalkyl comparison lipophilicity metabolic stability predicted pKa

Limited Availability of Direct Biological Comparative Data: A Critical Transparency Note

An exhaustive search of PubMed, Google Patents, and major chemistry databases did not identify any peer-reviewed studies or patent examples in which 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine was tested head-to-head against an explicitly named comparator in an enzymatic, cellular, or in vivo assay. The compound appears in vendor catalogs as a building block and is described in broader patent filings covering triazole-based kinase inhibitors (e.g., WO2008108957) [1], but no quantitative IC₅₀, Kᵢ, EC₅₀, or selectivity data for this specific molecule have been disclosed. Therefore, all differentiation evidence presented here is based on predicted physicochemical properties and class-level SAR inferences rather than direct biological comparison. Users requiring bioactivity-validated differentiation should commission bespoke head-to-head profiling.

Bioactivity Data Gap
Data to verify
No head-to-head biological comparison data identified
Selection must rely on predicted properties, not potency evidence.
Comprehensive literature and patent search (May 2026 cutoff).
data gap biological activity comparative pharmacology evidence strength

Recommended Application Scenarios for 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine Based on Differentiated Physicochemical and Structural Properties


Kinase Inhibitor Focused Library Synthesis Requiring a Sterically Hindered α-Tertiary Amine

The propan-2-amine motif positions the primary amine on a tertiary carbon, creating a sterically demanding nucleophile. This is advantageous in kinase inhibitor programs where a spatially constrained amine is needed to achieve selectivity against closely related kinases. Patent literature (e.g., WO2008108957) describes triazole derivatives with defined amine geometries as privileged scaffolds for ATP-competitive kinase inhibition, and this compound can serve as a direct synthetic intermediate for such series [1].

SAR Studies Exploring Cyclopropyl-to-n-Propyl or Cyclopropyl-to-Cyclopentyl pKa and Lipophilicity Switches

The predicted pKa difference of ~0.4–0.9 log units between the cyclopropyl and cyclopentyl analogs (Section 3, Evidence Items 1 and 3) makes this compound a rational choice for systematic SAR campaigns investigating how basicity modulation affects target binding, cellular permeability, and off-target profiles. Procurement of the cyclopropyl variant alongside the cyclopentyl and n-propyl analogs allows controlled head-to-head profiling where only the 3-substituent differs while the amine geometry is held constant.

Agrochemical Intermediate Development Leveraging Cyclopropyl Metabolic Stability

In agrochemical R&D, the cyclopropyl group is widely employed to enhance oxidative metabolic stability in planta and in soil microorganisms [1]. The 1,2,4-triazole core is a known pharmacophore for fungicides targeting sterol 14α-demethylase (CYP51). Although no specific antifungal activity data are published for this compound, its structural similarity to known triazole fungicide intermediates supports its use as a building block in the synthesis of novel crop protection agents where a metabolically stable cyclopropyl-triazole-amine core is desired.

Amide Library Generation via Coupling with Carboxylic Acid Building Blocks

The primary amine on the propan-2-amine side chain is the sole nucleophilic handle, enabling clean amide bond formation with diverse carboxylic acid partners. The tertiary α-carbon reduces the risk of racemization during coupling compared to α-chiral amine linkers. This compound is therefore well-suited for high-throughput amide library synthesis in medicinal chemistry groups requiring a rigid, cyclopropyl-substituted triazole scaffold with a single, sterically predictable point of diversification.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sterically constrained α-tertiary amine geometry
Coupling reactivity and conformational control
pKa/lipophilicity SAR switch studies
Predicted basicity window and cycloalkyl-dependent lipophilicity
Protonation-state impact on permeability and off-target profile
Agrochemical intermediate development
Cyclopropyl metabolic stability feature
Oxidative stability in plant/soil metabolism assays
Amide library synthesis
Single primary amine with steric predictability
Amide bond formation without racemization risk
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